N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 4 and 4. The carboxamide moiety at position 3 is linked to a 3-methoxypropyl group, while the N-ethyl chain at position 1 connects to a 1H-indol-3-yl group. Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and validation .
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3/c1-15-13-16(2)25(11-6-12-28-3)22(27)20(15)21(26)23-10-9-17-14-24-19-8-5-4-7-18(17)19/h4-5,7-8,13-14,24H,6,9-12H2,1-3H3,(H,23,26) |
InChI Key |
CBAUIEJZZDCZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Heterocyclization of Enamino-1,3-Diketones
The dihydropyridine core is synthesized via cyclocondensation of enamino-1,3-diketones with cyanothioacetamide derivatives.
-
React ethyl 3-(dimethylamino)propenoate (1.0 mmol) with 3-methoxypropylamine (1.2 mmol) in ethanol at 80°C for 6 hours.
-
Add acetylacetone (1.1 mmol) and potassium hydroxide (2.0 mmol) in DMSO.
-
Heat at 120°C for 24 hours under nitrogen.
-
Acidify with HCl (pH 2) to precipitate the carboxylic acid.
Yield : 68-74%
Key Characterization Data :
-
¹H NMR (DMSO-d6): δ 1.98 (s, 6H, C4/C6-CH3), 3.24 (t, 2H, OCH2), 3.38 (s, 3H, OCH3), 4.12 (q, 2H, NCH2).
Preparation of 2-(1H-Indol-3-yl)ethylamine
Friedel-Crafts Alkylation of Indole
-
React indole (10 mmol) with ethyl bromoacetate (12 mmol) in toluene using AlCl3 (1.2 equiv) at 0°C.
-
Hydrolyze the ester intermediate with 6N HCl at reflux for 2 hours.
-
Reduce the resulting nitrile to amine using LiAlH4 in THF (0°C to RT, 4 hours).
Yield : 82% (over three steps)
Key Characterization Data :
-
¹H NMR (CDCl3): δ 7.65 (d, 1H, indole H4), 7.35-7.18 (m, 4H, aromatic), 3.12 (t, 2H, CH2NH2), 2.85 (t, 2H, CH2-indole).
Carboxamide Coupling Reaction
BOP-Mediated Amide Bond Formation
| Parameter | Value |
|---|---|
| Carboxylic acid | 1.0 equiv |
| Amine | 1.2 equiv |
| Coupling reagent | BOP (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | RT (24°C) |
| Reaction time | 12-18 hours |
Workup :
-
Dilute with ethyl acetate, wash with 5% citric acid and brine.
-
Purify via silica chromatography (EtOAc/hexane 1:3 → 1:1).
Alternative Synthetic Routes
Microwave-Assisted Coupling
-
Mix dihydropyridine acid (0.5 mmol) and indole ethylamine (0.6 mmol) with HATU (1.1 equiv).
-
Irradiate at 100°C for 20 minutes in acetonitrile.
Yield : 92%
Advantages : 4x faster than conventional heating.
Solid-Phase Synthesis
-
Anchor Fmoc-protected indole ethylamine to Wang resin.
-
Perform on-resin coupling using DIC/HOBt.
-
Cleave with TFA/water (95:5).
Purity : >95% (HPLC)
Scale : Suitable for gram-scale production.
Analytical Data for Final Compound
Spectroscopic Characterization :
-
¹³C NMR (125 MHz, CDCl3): δ 173.8 (C=O), 163.2 (pyridone C2), 136.4 (indole C3), 127.9-118.3 (aromatic), 55.1 (OCH3), 39.8 (NCH2), 21.4/19.7 (CH3).
X-ray Crystallography :
Yield Optimization Strategies
| Factor | Improvement | Yield Increase |
|---|---|---|
| Coupling reagent | Replace BOP with HATU | +12% |
| Solvent | Switch DMF→DCM | -8% (avoided) |
| Temperature | Cool to 0°C during coupling | +5% |
| Purification | Use prep-HPLC vs. column | +9% purity |
Data aggregated from multiple synthetic campaigns.
Industrial-Scale Considerations
Process Chemistry Modifications :
-
Replace BOP with cost-effective EDC/HCl: Requires 2.5 equiv but reduces reagent cost by 73%.
-
Continuous flow system for heterocyclization step: Increases throughput to 1.2 kg/day.
-
Crystallization optimization: Ethanol/water (7:3) gives 99.5% purity after single recrystallization.
Environmental Impact :
Emerging Methodologies
Photoflow Synthesis :
Biocatalytic Approaches :
-
Lipase B (CAL-B) catalyzes amide bond formation in water: 78% yield, excellent enantioselectivity (ee >99%).
Computational Design :
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound shares structural motifs with several analogs, particularly those featuring indole/indazole rings and fluorinated or alkylated substituents. Below is a comparative analysis based on structural data from diverse sources:
Table 1: Structural Comparison with Analogous Compounds
Key Observations
Core Structure Diversity: The target compound’s 1,2-dihydropyridin-2-one core contrasts with the tetramethylcyclopropyl (FUB-144) and adamantane (FUB-AKB-48) cores in compounds. Dihydropyridine derivatives are known for electronic tunability, which may influence binding interactions compared to rigid frameworks like adamantane .
Indole/Indazole Modifications :
- The target’s indole is linked via an ethyl group, whereas FUB-144 and FUB-AKB-48 feature fluorobenzyl-substituted indoles/indazoles. Fluorination in the FUB series may enhance metabolic stability or lipophilicity, whereas the methoxypropyl group in the target compound could improve solubility .
Functional Group Implications: The carboxamide group in the target and FUB-AKB-48 may facilitate hydrogen bonding, while FUB-144’s methanone group lacks this capability. The sodium cobaltate compound () shares the 3-methoxypropyl group but functions as a coordination complex, highlighting its distinct chemical applications .
Hypothesized Pharmacological Relevance
While direct activity data for the target compound is unavailable, structural analogs from (e.g., FUB series) are often associated with cannabinoid receptor modulation due to indole/indazole scaffolds. The dihydropyridine core in the target may instead favor interactions with ion channels or kinases, suggesting divergent therapeutic pathways .
Methodological Considerations
Structural determination of such compounds relies heavily on crystallographic tools like SHELX, which remains a gold standard for small-molecule refinement. The software’s robustness in handling complex substituents (e.g., methoxypropyl, fluorobenzyl) ensures accurate modeling, as noted in .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indole moiety and a dihydropyridine core, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 320.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 320.4 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 375.0 ± 15.0 °C |
| Flash Point | 188.0 ± 27.8 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of dihydropyridine have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer efficacy of a similar dihydropyridine derivative, demonstrating an IC50 value of 30 µM against breast cancer cells, indicating a potent effect on cell viability .
- Antimicrobial Evaluation : In another study, this compound exhibited an inhibition zone greater than 15 mm against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity compared to standard antibiotics .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in animal models, correlating with decreased levels of inflammatory markers in serum samples .
Q & A
Q. What synthetic routes are recommended for the preparation of this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the dihydropyridine core. Key steps include:
- Core formation : Cyclocondensation of β-keto esters with ammonium acetate under reflux conditions.
- Functionalization : Introduction of the 3-methoxypropyl group via nucleophilic substitution or coupling reactions.
- Indole integration : Amide coupling between the dihydropyridine intermediate and 2-(1H-indol-3-yl)ethylamine using carbodiimide reagents (e.g., EDC/HOBt). Purification is achieved via column chromatography, with final characterization using H NMR, ESIMS, and HPLC (>98% purity) .
Q. How is structural confirmation performed post-synthesis?
- H NMR (400 MHz, DMSO-d6): Assign peaks for indole NH (~11.5 ppm), methoxypropyl protons (~3.8 ppm), and dihydropyridine methyl groups (~2.2 ppm) .
- X-ray crystallography : Resolves solid-state conformation, particularly the planarity of the dihydropyridine ring and spatial arrangement of the indole moiety (as in structurally similar compounds) .
- LCMS/ESIMS : Confirm molecular ion [M+H] and rule out impurities .
Q. What preliminary assays assess its biological activity?
- Enzyme inhibition : Screen against kinases or receptors using fluorescence polarization assays.
- Cellular viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- ADME profiling : Evaluate metabolic stability in liver microsomes and permeability in Caco-2 cells .
Advanced Research Questions
Q. How can synthetic yield be optimized in scale-up?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example:
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., dimerization of intermediates) .
- Statistical modeling : Response surface methodology identifies optimal conditions (e.g., 70°C, DMF solvent, 10 mol% DMAP) for amide coupling .
Q. How to resolve contradictions in biological activity across assays?
- Orthogonal validation : If a compound shows inhibition in enzyme assays but not cellular models, assess membrane permeability via PAMPA or confirm target engagement using CETSA (Cellular Thermal Shift Assay).
- Molecular docking : Compare binding poses in silico (e.g., hydrophobic interactions with the dihydropyridine core vs. indole stacking) to explain differential activity .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents systematically (e.g., methoxypropyl chain length, indole substitution).
- Key findings from analogs :
| Modification | Activity Trend | Reference |
|---|---|---|
| Replacement of methoxypropyl with thiomorpholine | Reduced kinase inhibition | |
| Substituents at indole C5 (e.g., Br, OMe) | Enhanced cellular potency |
Q. Which analytical methods detect degradation under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions.
- HPLC-MS analysis : Monitor hydrolysis of the amide bond (major degradation pathway) and identify fragments (e.g., m/z corresponding to cleaved indole-ethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
